2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol
CAS No.: 223259-63-0
Cat. No.: VC2220067
Molecular Formula: C17H16O2
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol - 223259-63-0](/images/structure/VC2220067.png)
CAS No. | 223259-63-0 |
---|---|
Molecular Formula | C17H16O2 |
Molecular Weight | 252.31 g/mol |
IUPAC Name | 3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
Standard InChI | InChI=1S/C17H16O2/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17/h1-6,18-19H,7-10H2 |
Standard InChI Key | YBRDFCQKQVTQKX-UHFFFAOYSA-N |
SMILES | C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4O |
Canonical SMILES | C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4O |
Physical and Chemical Properties
2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol possesses distinct physical and chemical properties that influence its behavior in various chemical environments and reactions. Understanding these properties is essential for predicting its reactivity patterns and evaluating its potential applications across different scientific domains.
Physical Properties
The compound appears as a white solid at room temperature, with a well-defined melting point range of 156.0 to 160.0°C, indicating its relatively high purity in standard preparations . Its predicted boiling point is approximately 433.0±45.0°C, suggesting significant thermal stability, although experimental verification of this predicted value would be necessary for precise applications requiring thermal processing .
The density of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol is estimated to be 1.34±0.1 g/cm³, which is typical for organic compounds with aromatic ring systems and hydroxyl functionality . This density value influences its physical handling characteristics and potential formulation strategies in various applications.
The compound's predicted pKa value of 9.70±0.20 indicates the acidity of its hydroxyl groups, which influences its behavior in acid-base reactions and its potential for forming salts or participating in hydrogen bonding interactions . This property is particularly relevant for understanding its solubility patterns and chemical reactivity in different pH environments.
The following table summarizes the key physical properties of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol:
Chemical Properties
The chemical properties of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol are largely determined by its structural features, particularly the presence of hydroxyl groups at the 7,7' positions and the rigid spiro framework. The hydroxyl groups serve as key reactive sites, capable of participating in a variety of chemical transformations, including oxidation, reduction, and substitution reactions.
The compound's spiro configuration imparts a unique three-dimensional structure that influences its reactivity patterns and molecular interactions. This structural arrangement can create specific steric constraints and electronic effects that may direct the selectivity of certain reactions, making it valuable for applications requiring stereoselective transformations.
The stability of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol is notable, but proper storage conditions are recommended to maintain its integrity. It is typically stored under inert gas (nitrogen or argon) at temperatures between 2-8°C to prevent oxidation or other degradation processes that could affect its purity and reactivity .
Synthesis and Preparation Methods
The synthesis of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol involves several sophisticated organic chemistry techniques, with various synthetic routes available depending on the specific requirements and available starting materials. Understanding these synthetic approaches is crucial for researchers and manufacturers seeking to produce this compound efficiently and with high purity.
Laboratory Synthesis
In laboratory settings, the synthesis of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol typically begins with appropriate indene derivatives as starting materials. The key transformation involves the formation of the spiro structure through a carefully controlled cyclization reaction. This process often requires the use of Lewis acid catalysts to facilitate the ring formation and establish the characteristic spiro carbon atom shared between the two ring systems.
The specific reaction conditions, including temperature, solvent choice, catalyst loading, and reaction time, must be carefully optimized to achieve good yields and high purity. Following the cyclization step, additional transformations may be necessary to introduce or modify the hydroxyl groups at the 7,7' positions, depending on the functional groups present in the starting materials.
Industrial Production
The purification of the final product typically involves techniques such as recrystallization or chromatography, which may be adapted for industrial scale through the use of specialized equipment and procedures. These purification steps are critical for achieving the high-purity product required for advanced applications in research and industrial settings.
Stereoselective Synthesis
For applications requiring specific stereoisomers of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, such as the R-isomer (CAS 223259-62-9), stereoselective synthetic approaches become necessary . These methods may involve chiral catalysts, chiral auxiliaries, or stereoselective reagents that can direct the formation of the desired stereoisomer with high enantiomeric excess.
The development of efficient stereoselective synthetic routes for this compound represents an ongoing area of research, with potential implications for its applications in asymmetric synthesis and chiral catalysis.
Chemical Reactivity and Transformations
The reactivity profile of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol is primarily determined by its hydroxyl functionalities and the rigid spiro framework. Understanding these reaction patterns is essential for predicting its behavior in various chemical environments and for developing new applications based on its transformation products.
Oxidation Reactions
2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol can undergo oxidation reactions at the hydroxyl groups, leading to the formation of corresponding ketones or carboxylic acids depending on the oxidizing agent and reaction conditions. Common oxidizing agents for these transformations include potassium permanganate and chromium trioxide, which must be used under controlled conditions to achieve selective oxidation.
The oxidation products, particularly spirobi[indene]-7,7'-dione derivatives, represent important intermediates in the synthesis of more complex molecules and may possess distinct chemical and biological properties compared to the parent diol compound.
Reduction Reactions
Although 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol already contains hydroxyl groups, various reduction reactions can be performed on its structure, particularly if it has been previously modified or derivatized. Catalysts such as palladium on carbon (Pd/C) or sodium borohydride can be employed for selective reduction reactions, potentially leading to tetrahydro derivatives with modified ring structures.
Substitution Reactions
Applications and Uses
2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol has found applications across multiple scientific disciplines, from fundamental organic chemistry to applied research in materials science and medicinal chemistry. Its unique structural features and reactivity patterns make it valuable for various specialized applications.
Applications in Organic Synthesis
In the field of organic chemistry, 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol serves as a valuable building block for the synthesis of complex molecules. Its rigid spiro framework and strategically positioned hydroxyl groups provide opportunities for selective functionalization and structural elaboration, making it useful in the construction of larger molecular architectures with specific three-dimensional arrangements.
The R-isomer of this compound, specifically (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (also known as (R)-SPINOL), is particularly notable for its use in the synthesis of specialized chiral ligands such as (R,R)-f-SpiroPhos . These chiral ligands play crucial roles in asymmetric catalysis, enabling stereoselective transformations that are essential for the preparation of enantiomerically pure compounds in pharmaceutical and fine chemical synthesis.
Applications in Materials Science
The unique structural characteristics of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol and its derivatives make them valuable components in various materials science applications. The rigid spiro framework, combined with the functional hydroxyl groups, allows for the development of specialized polymers and resins with distinctive physical and chemical properties.
These materials may exhibit specific thermal, mechanical, or optical behaviors that can be exploited in the design of advanced functional materials for applications ranging from optical devices to specialized coatings and composites.
Biological and Medicinal Applications
Research into the biological activities of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol has revealed potential applications in medicinal chemistry. The compound and its derivatives have been investigated for various biological properties, including antimicrobial and anticancer activities, suggesting possible therapeutic applications.
Furthermore, the spirobi[indene] framework serves as a valuable pharmacophore in drug development, providing a rigid scaffold for the precise spatial arrangement of functional groups that can interact with specific biological targets. This makes 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol and its derivatives interesting candidates for exploration in pharmaceutical research and development.
Derivatives and Related Compounds
The structural framework of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol serves as a foundation for various derivatives with modified substituents and functional groups. These derivatives exhibit diverse properties and applications, expanding the utility of the spirobi[indene] scaffold across different scientific domains.
Halogenated Derivatives
Among the notable derivatives are halogenated variants such as (R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol, which incorporates bromine atoms at the 6,6' positions . These halogenated derivatives often exhibit altered reactivity patterns and physical properties compared to the parent compound, making them valuable for specific applications requiring such modified characteristics.
Alkylated Derivatives
*Calculated based on molecular formula
Current Research and Future Perspectives
Research involving 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol continues to evolve, with new applications and synthetic methodologies being developed to expand its utility. Current research directions and future prospects for this compound span multiple scientific disciplines, reflecting its versatile nature and potential impact.
Advances in Synthetic Methodology
New catalytic systems and reaction conditions are being investigated to enhance the stereoselective synthesis of the compound, particularly for applications requiring high enantiomeric purity. These developments in synthetic methodology may significantly expand the accessibility and utility of this specialized compound in both research and industrial settings.
Emerging Applications in Catalysis
The use of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol and its derivatives, particularly the R-isomer known as (R)-SPINOL, in the development of novel chiral catalysts represents a promising research direction. These catalysts can facilitate asymmetric transformations with high stereoselectivity, making them valuable tools in the synthesis of complex chiral molecules for pharmaceutical and fine chemical applications .
Future research may uncover new catalytic applications for these compounds, potentially expanding their role in enabling challenging chemical transformations with improved efficiency and selectivity.
Exploration of Biological Activities
While the search results provide limited information about the specific biological activities of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol, the identification of related spirobi[indene] compounds as HIV-1 integrase inhibitors suggests potential for this structural class in medicinal chemistry . Future research may explore the biological properties of 2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol and its derivatives more comprehensively, potentially uncovering new therapeutic applications.
Investigating the interactions of these compounds with various biological targets could provide insights into their mechanism of action and guide the rational design of improved derivatives with enhanced biological activities.
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